

# A Structural Investigation of 3-Hydroxybenzaldehyde Cocrystals and Their Isomeric Derivatives

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## Compound of Interest

Compound Name: **3-Hydroxybenzaldehyde azine**

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A detailed analysis of the structural and physicochemical properties of cocrystals formed with 3-hydroxybenzaldehyde and its isomers reveals significant differences in their crystal packing and thermal behavior. This guide presents a comparative overview of these cocrystals, supported by experimental data from single-crystal X-ray diffraction, thermal analysis, and spectroscopic studies.

While specific research on the cocrystals of **3-hydroxybenzaldehyde azine** is not readily available in the reviewed literature, extensive studies have been conducted on the cocrystals of 3-hydroxybenzaldehyde and its isomer, 4-hydroxybenzaldehyde, with the coformer acridine. These studies provide valuable insights into the supramolecular interactions and resulting crystal structures, which are crucial for the rational design of new crystalline materials.

## Comparative Structural and Thermal Properties

The structural and thermal properties of the 1:1 cocrystals of acridine with 3-hydroxybenzaldehyde (Cocrystal 1) and 4-hydroxybenzaldehyde (Cocrystal 2) have been systematically investigated. A summary of their key characteristics is presented in the tables below.

Table 1: Crystallographic Data and Intermolecular Interactions

Parameter	Acridine : 3-Hydroxybenzaldehyde (Cocrystal 1)	Acridine : 4-Hydroxybenzaldehyde (Cocrystal 2)
Crystal System	Triclinic	Monoclinic
Space Group	P-1	P21/n
O—H…N Hydrogen Bond Distance (d(H…N))	1.81(3) Å	1.80(4) Å
O—H…N Hydrogen Bond Angle ( $\angle$ (O—H…N))	175(3)°	171(3)°
C—H…O Hydrogen Bond Distance (d(H…O))	2.58 Å	2.58 Å
C—H…O Hydrogen Bond Angle ( $\angle$ (C—H…O))	158°	160°
C—O Bond Length (hydroxyl)	1.36 Å	1.35 Å
C12—N10—C14 Valence Angle (acridine)	119.1°	118.8°

Data sourced from single-crystal X-ray diffraction measurements.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Thermal Analysis Data

Sample	Melting Point (°C)
Acridine	~111.2
3-Hydroxybenzaldehyde	~106.5
Acridine : 3-Hydroxybenzaldehyde Cocrystal (1)	~96.5
4-Hydroxybenzaldehyde	~119.0
Acridine : 4-Hydroxybenzaldehyde Cocrystal (2)	~118.5

Melting points were determined by Differential Scanning Calorimetry (DSC).[\[1\]](#)[\[2\]](#)[\[3\]](#)

The data reveals that while both cocrystals are stabilized by similar O–H…N and C–H…O hydrogen bonds, their crystal packing differs significantly, as indicated by their different crystal systems and space groups.<sup>[1][2][3]</sup> Notably, the cocrystal of acridine with 3-hydroxybenzaldehyde (Cocrystal 1) exhibits a lower melting point than its individual components, whereas the cocrystal with 4-hydroxybenzaldehyde (Cocrystal 2) has a melting point intermediate to its coformers.<sup>[1][2][3]</sup>

A related study on a cocrystal of acridine with 2,4-dihydroxybenzaldehyde found it crystallizes in the monoclinic P21 space group and has a melting point of 141 °C.<sup>[4][5]</sup> This further highlights how the position of the hydroxyl group on the benzaldehyde ring influences the resulting crystal structure and thermal stability.<sup>[4][6]</sup>

## Experimental Protocols

The following methodologies were employed in the synthesis and characterization of the acridine-hydroxybenzaldehyde cocrystals.

**Cocrystal Synthesis:** Acridine and the respective hydroxybenzaldehyde isomer (3-hydroxybenzaldehyde or 4-hydroxybenzaldehyde) were dissolved in a 1:1 molar ratio in a heated methanol/dichloromethane mixture (1:1 v/v).<sup>[1]</sup> The solution was then allowed to evaporate slowly at a controlled temperature (4 °C for Cocrystal 1, room temperature for Cocrystal 2) over several days to yield the cocrystals.<sup>[1]</sup>

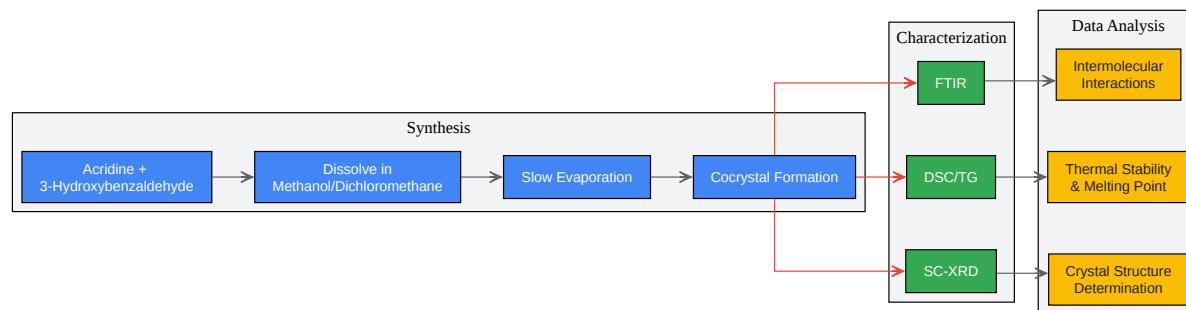
**Single-Crystal X-ray Diffraction (SC-XRD):** The crystal structures were determined using single-crystal X-ray diffraction. Data collection was performed on a suitable diffractometer with graphite-monochromated Mo K $\alpha$  radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F<sub>2</sub>. Hydrogen atoms from the hydroxyl groups were located in the difference Fourier maps and refined isotropically.<sup>[1]</sup>

**Thermal Analysis (TG/DSC):** Thermogravimetric (TG) and Differential Scanning Calorimetry (DSC) analyses were conducted to evaluate the thermal stability and melting points of the pure components and the cocrystals.<sup>[1][7]</sup> Samples were heated in aluminum crucibles under a nitrogen atmosphere at a constant heating rate.<sup>[8]</sup> For physical mixtures, the observation of an initial endothermic peak (eutectic melting) followed by an exothermic peak (cocrystal formation) and a final endothermic peak (cocrystal melting) is characteristic of cocrystal formation upon heating.<sup>[7]</sup>

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectra were recorded to investigate the intermolecular interactions in the cocrystals. The disappearance or shift of the broad O-H stretching band of the hydroxybenzaldehyde and the appearance of new bands in the 3000–2000 cm<sup>-1</sup> region are indicative of the formation of the O–H···N hydrogen bond in the cocrystals.<sup>[1][2][3]</sup> Measurements were performed using an ATR (Attenuated Total Reflectance) accessory at room temperature.<sup>[4]</sup>

## Experimental Workflow

The logical flow of the experimental process for the synthesis and characterization of the cocrystals is depicted below.



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Caption: Experimental workflow for cocrystal synthesis and characterization.

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